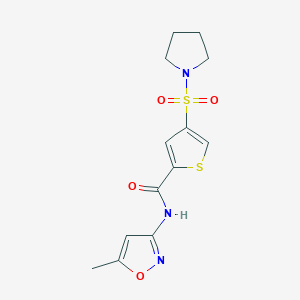

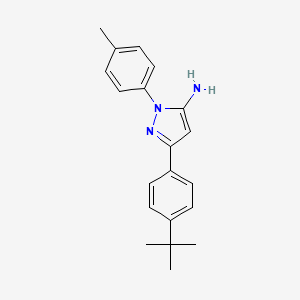

N-(5-methyl-3-isoxazolyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as "N-(5-methyl-3-isoxazolyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide," often involves the construction of the isoxazole ring followed by subsequent functionalization. A general approach could include the reaction of enaminones with malononitrile to form isoxazole derivatives. These methods can lead to a variety of isoxazole compounds with potential biological activities (Al-Omran & El-Khair, 2005).

Applications De Recherche Scientifique

Endothelin Receptor Antagonism Research indicates that N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, structurally related to the compound , exhibit potent and selective antagonistic activity against the endothelin receptor-A (ETA). These compounds have been extensively modified, particularly in their aryl group, to enhance their potency. For instance, monosubstitution at the para position of the aryl group, particularly with a methyl group, has been shown to increase the compound's potency. This discovery opens up new avenues for the development of small molecule ETA receptor antagonists with potential therapeutic applications in cardiovascular diseases and disorders related to endothelin-1 overexpression (Wu et al., 1997).

Gene Expression Regulation Small molecules capable of targeting specific DNA sequences to control gene expression have garnered interest in therapeutic applications. Research into synthetic polyamides, which include structures related to N-(5-methyl-3-isoxazolyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, has demonstrated that these compounds can permeate living cells and inhibit the transcription of specific genes. This capability suggests a potential for the development of targeted gene therapy treatments, especially in conditions where gene overexpression contributes to disease pathology (Gottesfeld et al., 1997).

Antifungal and Antimicrobial Activity Compounds within the same class as N-(5-methyl-3-isoxazolyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide have been studied for their antifungal activity against phytopathogenic fungi. Research has shown that the presence of isoxazole and thiophene moieties contributes to the biological activity of these compounds. Specifically, modifications at certain positions of the isoxazole ring have been found to enhance the compound's efficacy against various fungal pathogens, indicating potential agricultural applications in managing plant diseases (Vicentini et al., 2007).

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c1-9-6-12(15-20-9)14-13(17)11-7-10(8-21-11)22(18,19)16-4-2-3-5-16/h6-8H,2-5H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKMOCMAEGOCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)

![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)